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Compound of Interest

1,3-Dimethylindazole-5-boronic
Compound Name: o
aci

Cat. No.: B593929

An In-depth Technical Guide to 1,3-
Dimethylindazole-5-boronic acid

This technical guide provides a comprehensive overview of the molecular structure, properties,
and applications of 1,3-Dimethylindazole-5-boronic acid, a heterocyclic compound of
significant interest in medicinal chemistry and organic synthesis. This document is intended for
researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Chemical Formula

1,3-Dimethylindazole-5-boronic acid is an organoboron compound featuring a dimethylated
indazole core functionalized with a boronic acid group at the 5-position. The indazole ring
system is a bicyclic aromatic heterocycle, and the presence of the boronic acid moiety makes
this compound a valuable building block in various cross-coupling reactions.

The chemical structure of 1,3-Dimethylindazole-5-boronic acid is as follows:

Lr:l,3-Dimethylindazole-5-boronic acid 2D Structure

Caption: 2D Chemical Structure of 1,3-Dimethylindazole-5-boronic acid.

The molecular formula of the compound is CoH11BN20:x-.
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Physicochemical Properties

A summary of the key physicochemical properties of 1,3-Dimethylindazole-5-boronic acid is
presented in the table below. It is important to note that experimental data for this specific
molecule is not widely published; therefore, some values are estimated based on closely
related analogs and computational predictions.

Property Value Source
Molecular Weight 190.01 g/mol Calculated
Molecular Formula CoH11BN20:2

White to off-white solid

Appearance
PP (predicted)

Melting Point >200 °C (estimated)

Soluble in methanol, DMSO,
Solubili and other polar organic General boronic acid
olubili
Y solvents. Limited solubility in properties

water.

) General aryl boronic acid
pKa ~8.5 - 9.5 (estimated) )
properties[1]

Role in Drug Discovery and Development

Boronic acids and their derivatives are a crucial class of compounds in medicinal chemistry.[2]
[3] The boron atom in boronic acids is electron-deficient, making it a Lewis acid capable of
forming reversible covalent bonds with nucleophiles, such as the hydroxyl groups in the active
sites of enzymes.[2] This property has been exploited in the design of potent enzyme inhibitors.
The first boronic acid-containing drug approved by the FDA was Bortezomib (Velcade®), a
proteasome inhibitor used in cancer therapy.[2][3]

Indazole-containing compounds also exhibit a wide range of biological activities, and the
indazole motif is present in several approved drugs.[4] The combination of an indazole core
with a boronic acid functional group in 1,3-Dimethylindazole-5-boronic acid makes it a highly
attractive scaffold for the synthesis of novel drug candidates, particularly in the areas of
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oncology and inflammatory diseases. It serves as a key intermediate in the synthesis of more
complex molecules via reactions like the Suzuki-Miyaura coupling.[5][6][7]

Experimental Protocols

While a specific, validated synthesis protocol for 1,3-Dimethylindazole-5-boronic acid is not
readily available in the public domain, a general methodology for the synthesis of aryl boronic
acids can be described. Additionally, the protocol for the Suzuki-Miyaura cross-coupling
reaction, a primary application of this compound, is detailed below.

General Synthesis of Aryl Boronic Acids

A common method for the synthesis of aryl boronic acids involves the reaction of an
organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate,
followed by acidic workup.[8]

Workflow for Aryl Boronic Acid Synthesis

Aryl Halide (Ar-X)

Mg or Li

Organometallic Reagent (Ar-M) Trialkyl Borate (B(OR)3)

+ B(OR)3

Boronate Ester (Ar-B(OR)2)

Acidic Workup (H30+)

Aryl Boronic Acid (Ar-B(OH)2)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.chemimpex.com/products/24039
https://www.nbinno.com/article/pharmaceutical-intermediates/the-importance-of-boronic-acid-derivatives-in-pharmaceutical-drug-discovery-hl
https://www.nbinno.com/article/other-organic-chemicals/understanding-boronic-acids-properties-applications-3-5-dimethylphenylboronic-acid-cd
https://www.benchchem.com/product/b593929?utm_src=pdf-body
https://www.mdpi.com/1420-3049/25/18/4323
https://www.benchchem.com/product/b593929?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Caption: General workflow for the synthesis of aryl boronic acids.
Protocol:

o Formation of the Organometallic Reagent: The corresponding 5-halo-1,3-dimethylindazole is
reacted with magnesium turnings (to form a Grignard reagent) or an organolithium reagent
(e.g., n-butyllithium) in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert
atmosphere (e.g., argon or nitrogen). The reaction is typically performed at low temperatures
(e.g., -78 °C for lithium-halogen exchange).

o Borylation: The freshly prepared organometallic reagent is then added dropwise to a solution
of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in the same anhydrous
solvent at low temperature. The reaction mixture is allowed to slowly warm to room
temperature and stirred for several hours.

e Hydrolysis: The resulting boronate ester is hydrolyzed by the addition of an aqueous acid
(e.g., HCl or H2SOa).

 Purification: The crude aryl boronic acid is then extracted into an organic solvent, dried, and
purified, typically by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

1,3-Dimethylindazole-5-boronic acid is an ideal coupling partner in Suzuki-Miyaura reactions
to form carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic
molecules, including pharmaceuticals.[6][7]

Catalytic Cycle of the Suzuki-Miyaura Coupling
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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol:

e Reaction Setup: In a reaction vessel, 1,3-Dimethylindazole-5-boronic acid (1.0 eq.), an
aryl or vinyl halide/triflate (1.0-1.2 eq.), a palladium catalyst (e.g., Pd(PPhs)4, PdCIl2(dppf), 1-
5 mol%), and a base (e.g., K2COs, Cs2C0s3, NazCOs, 2-3 eq.) are combined.

o Solvent Addition: A suitable solvent system, typically a mixture of an organic solvent (e.g.,
dioxane, toluene, or DMF) and water, is added.

¢ Reaction Conditions: The mixture is degassed (e.g., by bubbling argon or nitrogen through
the solution) and then heated to a temperature ranging from 60 to 120 °C, depending on the
reactivity of the substrates. The reaction progress is monitored by TLC or LC-MS.

o Workup and Purification: Upon completion, the reaction mixture is cooled to room
temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
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and concentrated under reduced pressure. The crude product is then purified by column
chromatography or recrystallization to yield the desired biaryl product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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